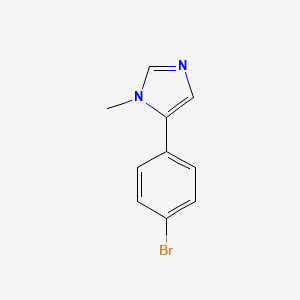

5-(4-溴苯基)-1-甲基咪唑

描述

Synthesis Analysis

The synthesis of compounds similar to 5-(4-Bromophenyl)-1-methylimidazole has been reported. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction using a Pd(0) catalyst to yield novel pyrimidine analogs . Another study reported the synthesis of 5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105), a new class of N-methyl-D-aspartate (NMDA) receptor antagonists .Molecular Structure Analysis

The molecular structure of compounds similar to 5-(4-Bromophenyl)-1-methylimidazole has been analyzed. For example, the molecular formula of 5-(4-Bromophenyl)furfural is C11H7BrO2, with an average mass of 251.076 Da and a monoisotopic mass of 249.962936 Da .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 5-(4-Bromophenyl)-1-methylimidazole have been studied. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine was involved in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to 5-(4-Bromophenyl)-1-methylimidazole have been analyzed. For example, 5-(4-Bromophenyl)isoxazole is stable under normal conditions .科学研究应用

Synthesis of Heterocyclic Compounds

5-(4-Bromophenyl)-1-methylimidazole: serves as a precursor in the synthesis of various heterocyclic compounds. Its bromophenyl group is particularly reactive in cross-coupling reactions, which are pivotal in constructing complex molecular architectures found in materials, drugs, and natural products .

Development of Antimicrobial Agents

The structural motif of 5-(4-Bromophenyl)-1-methylimidazole is often found in molecules with antimicrobial properties. Researchers are exploring its incorporation into novel compounds that could potentially act against resistant strains of bacteria and other pathogens .

Cancer Research

Compounds containing the imidazole ring, such as 5-(4-Bromophenyl)-1-methylimidazole , are being investigated for their potential use in cancer treatment. They can serve as scaffolds for developing chemotherapeutic agents due to their ability to interact with various biological targets .

Molecular Docking Studies

The bromophenyl group in 5-(4-Bromophenyl)-1-methylimidazole allows it to be used in molecular docking studies. These studies help in understanding how drugs bind to their targets, which is crucial for designing more effective and selective medications .

Organic Synthesis Methodology

This compound is used in organic synthesis methodologies to develop new synthetic routes. It can undergo transformations that explore unprecedented reactions or reaction cascades, contributing to the advancement of synthetic chemistry .

Pharmacological Activity Research

The imidazole ring is a common feature in molecules with diverse pharmacological activities5-(4-Bromophenyl)-1-methylimidazole is used in the research and development of new drugs with potential therapeutic applications .

Material Science

In material science, 5-(4-Bromophenyl)-1-methylimidazole can be utilized to create novel materials with specific electronic or photonic properties. Its molecular structure allows for the fine-tuning of these properties for various applications .

Biochemical Studies

The compound is also valuable in biochemical studies, where it may be used to probe the function of enzymes or other proteins. Its ability to be modified allows researchers to track its interaction within biological systems .

作用机制

Target of Action

Similar compounds, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are often evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Similar compounds have been shown to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The suzuki–miyaura (sm) cross-coupling reaction, which is widely used in the synthesis of such compounds, is known for its exceptionally mild and functional group tolerant reaction conditions, suggesting that the compound may have favorable adme properties .

Result of Action

Similar compounds have been shown to display superior antipromastigote activity, which is more active than standard drugs .

Action Environment

The suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its environmentally benign nature .

安全和危害

属性

IUPAC Name |

5-(4-bromophenyl)-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-7-12-6-10(13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRRZXCIOPPVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279049 | |

| Record name | 5-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Bromophenyl)-1-methylimidazole | |

CAS RN |

136350-71-5 | |

| Record name | 5-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136350-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(6-Aminopyrimidin-4-yl)amino]propanoic acid](/img/structure/B599435.png)

![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)